(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate
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Overview
Description
(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol. This compound is characterized by the presence of a carbamate group, which is a functional group commonly found in various biologically active molecules.
Preparation Methods
The synthesis of (Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate typically involves the reaction of 2,4-dimethoxybenzaldehyde with N-methylcarbamate under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate can be compared with other carbamate derivatives, such as:
Carbaryl: A widely used insecticide with a similar carbamate structure.
Aldicarb: Another carbamate insecticide known for its high toxicity.
Methomyl: A carbamate insecticide with a broad spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino] N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8(14-18-12(15)13-2)10-6-5-9(16-3)7-11(10)17-4/h5-7H,1-4H3,(H,13,15)/b14-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPERJYZZFNPURX-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)C1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)NC)/C1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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